![molecular formula C16H13N3O3 B5598922 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide](/img/structure/B5598922.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide" involves intricate organic synthesis techniques. For instance, Huang et al. (2005) synthesized a related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, highlighting the complexity and specificity required in the synthetic processes for such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by detailed X-ray crystallography studies. The structure determined by X-ray single crystal diffraction for a related compound by Huang et al. (2005) provides insights into the crystallographic parameters that define the spatial arrangement of atoms in the molecule, contributing to our understanding of its 3D conformation and potential reactivity (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, often depending on the specific substituents and the overall molecular structure. The synthesis process itself, as described by Huang et al. (2005), involves reactions that are indicative of the compound's reactive sites and potential for further chemical modification (Huang Ming-zhi et al., 2005).
Scientific Research Applications
Chemical Structure and Functionality
The chemical structure of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide suggests it might be involved in interactions with biological systems due to its potential reactivity and binding capabilities. Compounds with dioxo and isoindolyl groups are often investigated for their pharmacological potential, including their roles in enzyme inhibition, receptor binding, and modulation of biological pathways.
Applications in Enzyme Inhibition
Dihydrolipoamide dehydrogenase, a pyridine nucleotide-disulfide oxidoreductase, is involved in various metabolic pathways. Compounds affecting these enzymes could be important for studying metabolic diseases or developing therapeutic agents targeting metabolic pathways (Carothers et al., 1989).
Dioxin Research
Studies on dioxins, like the research on the classification of dioxin as a human carcinogen and its mechanisms involving the aryl hydrocarbon receptor, highlight the importance of understanding environmental pollutants and their biological effects (Steenland et al., 2004). Such research is critical for developing methods to mitigate environmental and health risks posed by toxic compounds.
Metal Binding and Chelation
Hydroxypyridinones, as efficient metal chelators, have been explored for their medical applications, especially in treating metal toxicity or disorders related to metal metabolism. This indicates the potential for compounds with pyridinyl groups to act as chelators or modulators in metal-related biological processes (Santos, 2002).
Peroxisome Proliferator-Activated Receptor (PPAR) Research
PPARγ plays crucial roles in lipid metabolism, glucose homeostasis, and the inflammatory response. The study of compounds interacting with PPARγ can provide insights into treating metabolic syndrome components such as obesity and type 2 diabetes (Janani & Ranjitha Kumari, 2015).
Toxicity and Environmental Impact Studies
Research on the toxicity of herbicides and their environmental impact demonstrates the importance of understanding the ecological and health effects of chemical compounds. This knowledge can inform the development of safer chemicals and strategies for environmental protection (Zuanazzi et al., 2020).
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(18-11-4-3-8-17-10-11)7-9-19-15(21)12-5-1-2-6-13(12)16(19)22/h1-6,8,10H,7,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTUCIOTTPQKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-3-yl-propionamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.